molecular formula C16H26N2O4S B512883 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 700857-53-0

5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide

Cat. No. B512883
CAS RN: 700857-53-0
M. Wt: 342.5g/mol
InChI Key: SSEHNFZWUTWWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as IMB-115, is a sulfonamide compound that has been studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide in lab experiments is that it has been shown to have a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer research, neuroscience, and cardiovascular disease. Another direction is to better understand its mechanism of action, which may lead to the development of more specific and effective treatments. Finally, future research could focus on the development of new compounds based on the structure of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide, which may have even greater therapeutic potential.

Synthesis Methods

The synthesis of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide involves the reaction of 2-morpholinoethylamine with 5-isopropyl-2-methoxybenzenesulfonyl chloride. This reaction results in the formation of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide as a white solid, which can be purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular disease. In cancer research, 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiovascular disease, 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been found to have vasodilatory effects and may be useful in the treatment of hypertension.

properties

IUPAC Name

2-methoxy-N-(2-morpholin-4-ylethyl)-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-13(2)14-4-5-15(21-3)16(12-14)23(19,20)17-6-7-18-8-10-22-11-9-18/h4-5,12-13,17H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEHNFZWUTWWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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